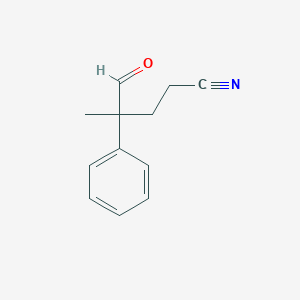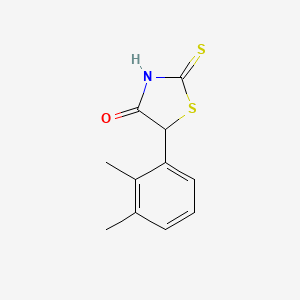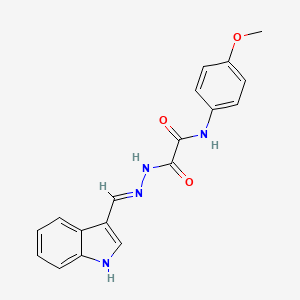
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C18H16N4O3. It is known for its unique structure, which includes an indole moiety, a hydrazone linkage, and a methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The hydrazone linkage may also play a role in its bioactivity by facilitating the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the phenyl ring may enhance its interaction with certain biological targets, making it a compound of interest for further research .
属性
CAS 编号 |
881470-12-8 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-8-6-13(7-9-14)21-17(23)18(24)22-20-11-12-10-19-16-5-3-2-4-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI 键 |
TYCDTKBEAKPFPC-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)

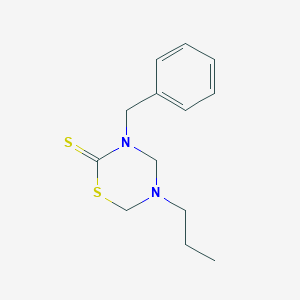

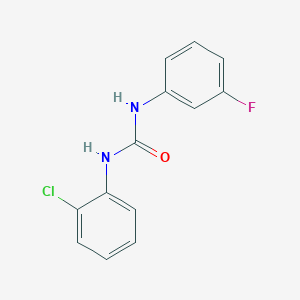
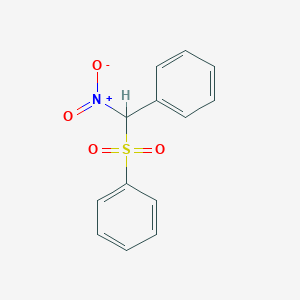
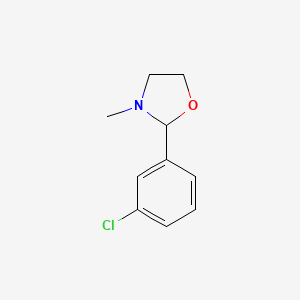


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
